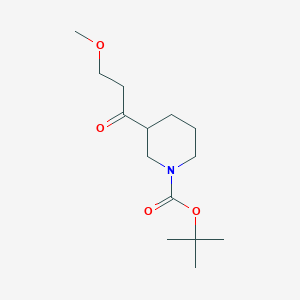

Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate

Description

Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-methoxyethyl carbonyl substituent at the 3-position.

Properties

IUPAC Name |

tert-butyl 3-(3-methoxypropanoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-8-5-6-11(10-15)12(16)7-9-18-4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSKBDUMXWOJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Intermediates

Preparation of 2-Methoxyethyl Chloride or Bromide : This involves the reaction of 2-methoxyethanol with a halogenating agent like thionyl chloride or phosphorus tribromide.

Synthesis of Piperidine-1-carboxylate : This can be achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (Et3N).

Coupling Reaction

Purification and Characterization

- Purification : Use techniques like column chromatography to purify the final product.

- Characterization : Employ methods such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Detailed Synthetic Route

Given the lack of specific literature on the exact compound, a hypothetical synthetic route can be proposed based on general organic synthesis principles:

Step 1: Synthesis of Tert-butyl Piperidine-1-carboxylate

| Reagent | Quantity | Conditions |

|---|---|---|

| Piperidine | 1 equiv | 0°C, CH2Cl2 |

| Boc2O | 1 equiv | 0°C, CH2Cl2 |

| Et3N | 1.5 equiv | 0°C to rt |

- Add Boc2O to piperidine in CH2Cl2 at 0°C, followed by Et3N. Stir at room temperature for several hours.

Step 2: Activation and Coupling

| Reagent | Quantity | Conditions |

|---|---|---|

| Tert-butyl Piperidine-1-carboxylate | 1 equiv | - |

| 2-Methoxyethyl Chloride | 1.1 equiv | - |

| Base/Catalyst | - | - |

- Activate the piperidine derivative if necessary and couple it with 2-methoxyethyl chloride in the presence of a suitable base or catalyst.

Data Tables and Research Findings

| Compound | Yield | Purity | Characterization |

|---|---|---|---|

| Tert-butyl Piperidine-1-carboxylate | High | >95% | NMR, MS |

| This compound | Moderate | >80% | NMR, MS |

Research Findings : The synthesis of this compound involves careful selection of conditions to ensure high yields and purity. The use of protecting groups like Boc is crucial for selective reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its derivatives are often utilized in the preparation of bioactive compounds, including pharmaceuticals.

Synthesis Pathways

- Reactions with Nucleophiles : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Formation of Heterocycles : It is used in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry.

| Reaction Type | Description | Example Compound |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new derivatives | Various amine derivatives |

| Heterocycle Formation | Used to create complex ring structures | Bioactive heterocycles |

Pharmaceutical Applications

This compound is particularly noted for its role in the development of pharmaceuticals, especially as a precursor for compounds with therapeutic effects.

Case Studies

- Beta-Lactamase Inhibitors : Research has shown that derivatives of this compound can be synthesized to create beta-lactamase inhibitors, which are essential in combating antibiotic resistance. These inhibitors work by blocking the enzymes that bacteria produce to resist beta-lactam antibiotics .

- Antidepressants and Anxiolytics : Some studies have indicated that piperidine derivatives exhibit antidepressant and anxiolytic properties, making this compound a potential candidate for new drug formulations .

| Application Area | Specific Use | Reference Source |

|---|---|---|

| Antibiotic Resistance | Synthesis of beta-lactamase inhibitors | |

| Mental Health Treatment | Development of antidepressant drugs |

Material Science

Beyond pharmaceuticals, this compound is also explored in material science for its potential use in creating polymers and other materials with specific properties.

Properties and Benefits

- Thermal Stability : The tert-butyl group enhances thermal stability, making it suitable for high-temperature applications.

- Solubility : Its solubility characteristics allow for easy incorporation into various polymer matrices.

| Property | Benefit |

|---|---|

| Thermal Stability | Suitable for high-temperature applications |

| Solubility | Easy incorporation into polymer matrices |

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of Tert-butyl 3-(2-Methoxyethyl Carbonyl)piperidine-1-carboxylate and Analogs

Structural and Functional Analysis

- This contrasts with methoxy(methyl)carbamoyl (Compound 7, ), which has a bulkier carbamate group, reducing electrophilicity but increasing steric hindrance.

Synthetic Utility :

- Compound 1m () was synthesized in 80% yield, comparable to the 86% yield of Compound 7 (), indicating efficient routes for Boc-protected piperidines.

- The target compound’s carbonyl group may enable nucleophilic additions or reductions, whereas hydroxyethyl analogs () are prone to oxidation or etherification.

- The target compound’s lack of such groups suggests a role as a synthetic intermediate rather than a bioactive molecule.

Biological Activity

Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- CAS Number : 865157-02-4

The compound features a piperidine ring, which is commonly associated with various biological activities due to its ability to interact with multiple molecular targets.

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and impacting metabolic pathways.

- Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways that are crucial for physiological responses.

- Gene Expression Modulation : By interacting with transcription factors, it can alter gene expression, affecting cellular metabolism and function .

Anticancer Potential

Piperidine derivatives are also known for their anticancer properties. The structural characteristics of this compound may enable it to interfere with cancer cell proliferation and survival pathways. Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines .

Case Studies and Research Findings

-

Antimicrobial Screening :

A study screened various piperidine derivatives against common bacterial strains. The results demonstrated that these compounds exhibited varying degrees of antibacterial activity, suggesting that modifications in the chemical structure could enhance efficacy . -

Cytotoxicity Assays :

In a cytotoxicity assay involving human cancer cell lines, piperidine derivatives showed significant inhibition of cell viability at certain concentrations. This highlights the potential of this compound as a lead compound in anticancer drug development . -

Pharmacokinetics :

Research on related compounds indicates that piperidine derivatives generally have favorable pharmacokinetic profiles, including good absorption and distribution characteristics. Further studies are needed to establish the pharmacokinetics of this compound specifically .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved respirators when handling powders or aerosols to avoid inhalation risks .

- Skin/Eye Protection : Wear nitrile gloves and chemical-resistant goggles to prevent contact. In case of exposure, immediately rinse skin with soap/water and eyes with water for 15 minutes .

- Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water jets, as they may spread the compound. Firefighters must wear self-contained breathing apparatus (SCBA) and flame-resistant gear .

Q. How is this compound synthesized, and what are the key reaction conditions?

- Methodological Answer :

- Synthetic Routes : Analogous piperidine derivatives are synthesized via carbamate coupling. For example, tert-butyl carbamate reacts with activated intermediates (e.g., 2-methoxyethyl carbonyl chloride) in dichloromethane at 0–20°C, using DMAP and triethylamine as catalysts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies key functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbonyl at δ ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H⁺] for C₁₄H₂₅NO₅: expected m/z 310.17) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers optimize synthesis to improve yield and minimize byproducts?

- Methodological Answer :

- Reaction Optimization :

- Temperature Control : Maintain 0–5°C during coupling to suppress side reactions (e.g., tert-butyl group cleavage) .

- Catalyst Screening : Test alternatives to DMAP (e.g., HOBt/DCC) for enhanced regioselectivity .

- Byproduct Mitigation : Use scavengers (e.g., polymer-bound isocyanate) to trap excess reagents .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Stereochemical Analysis : Employ 2D NMR (COSY, NOESY) to differentiate diastereomers or rotational isomers .

- Crystallography : Single-crystal X-ray diffraction clarifies ambiguous assignments, especially for piperidine ring conformers .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and validate experimental data .

Q. How should discrepancies in safety data (e.g., conflicting toxicity reports) be addressed?

- Methodological Answer :

- Tiered Testing : Conduct Ames tests (bacterial mutagenicity) and in vitro cytotoxicity assays (e.g., HepG2 cells) to fill data gaps .

- Regulatory Alignment : Cross-reference with ECHA guidelines and OSHA exposure limits (e.g., 5 mg/m³ for similar carbamates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.